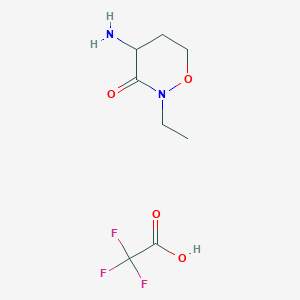

4-Amino-2-ethyl-1,2-oxazinan-3-one, trifluoroacetic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-Amino-2-ethyl-1,2-oxazinan-3-one, trifluoroacetic acid (AOA-TFA) is a chemical compound that has been widely used in scientific research. This compound is a derivative of proline, an amino acid that is commonly found in proteins. AOA-TFA has been studied for its potential applications in various fields including medicinal chemistry, organic synthesis, and materials science. In

科学的研究の応用

Synthesis Applications

Halo-Substituted Pyrazolotriazines Synthesis : Ivanov et al. (2017) described the use of trifluoroacetic acid in synthesizing halo-substituted pyrazolotriazines, highlighting its role in acylating amino groups to produce monoacylation products (Ivanov, Mironovich, Rodinovskaya, & Shestopalov, 2017).

Antifungal Fluorine-Substituted Thiazolidinone Synthesis : Research by Taib (2018) utilized ethyl trifluoroacetate in the synthesis of fluorine-substituted thiazolidinones with antifungal properties (Taib, 2018).

Preparation of Trifluoromethylated Oxazinones : Decock-Plancquaert et al. (2010) used ethyl trifluoroacetate in creating new 4-trifluoromethyl-1,3-oxazin-6-ones, highlighting its utility in fluorine chemistry (Decock-Plancquaert et al., 2010).

Synthesis of Cyclic β2,3-Amino Acids : Sleebs, Nguyen, & Hughes (2013) explored the use of 1,3-oxazinan-6-one for synthesizing cyclic β2,3-amino acids, demonstrating its versatility in producing β-amino acid derivatives (Sleebs, Nguyen, & Hughes, 2013).

High-Pressure-Assisted Synthesis : Ibrahim & Behbehani (2021) employed trifluoroacetic acid in a high-pressure-assisted protocol for synthesizing novel pyridotriazine and pyridotriazinoindole derivatives (Ibrahim & Behbehani, 2021).

Reactions with Thiols and Aminothiols : Karimova et al. (2003) described the addition of thiols to ethyl trifluoroacetate derivatives, showcasing its reactivity with aliphatic and aromatic thiols (Karimova, Glazkov, Ignatenko, & Kolomiets, 2003).

Nucleophilic Substitution Reactions : Kozhevnikov, Kovalev, Rusinov, & Chupakhin (2001) utilized trifluoroacetic acid in reactions of nucleophilic substitution of hydrogen with S-nucleophiles (Kozhevnikov, Kovalev, Rusinov, & Chupakhin, 2001).

Fluorescent Reagent for Amino Acid Analysis : Brückner & Wachsmann (2003) synthesized a fluorescent reagent using trifluoroacetic acid for derivatization of α-amino acids (Brückner & Wachsmann, 2003).

Chemical Synthesis and Modification

Multiply Substituted Oxazinanones Synthesis : Shustov, Chandler, & Wolfe (2005) explored the stereoselective synthesis of multiply substituted oxazinanones, indicating its potential in β-lactam surrogate synthesis (Shustov, Chandler, & Wolfe, 2005).

Building Block for Chirons in Amino Acid Series : Michaut, Metz, Paris, & Plaquevent (2007) studied ethyl trifluoroacetate as a powerful building block for enantiopure chirons in trifluoromethyl-β-amino acid series (Michaut, Metz, Paris, & Plaquevent, 2007).

Enzymatic Resolution of Amino Acid Esters : Zhao & Malhotra (2002) used an ionic liquid containing trifluoroacetate for enzymatic resolution of N-acetyl amino acid esters (Zhao & Malhotra, 2002).

One-Pot Domino Reaction Synthesis : Lashkari, Maghsoodlou, Karima, & Kangani (2018) utilized trifluoroacetic acid as a catalyst for a one-pot domino reaction to synthesize substituted dihydro 2-oxypyrroles (Lashkari, Maghsoodlou, Karima, & Kangani, 2018).

Synthesis of Anti-Inflammatory Agents : Ross & Sowell (1987) synthesized a series of 3-substituted 2-amino-4,5-dimethylpyrrole-1-acetic acid derivatives, indicating potential anti-inflammatory applications (Ross & Sowell, 1987).

特性

IUPAC Name |

4-amino-2-ethyloxazinan-3-one;2,2,2-trifluoroacetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O2.C2HF3O2/c1-2-8-6(9)5(7)3-4-10-8;3-2(4,5)1(6)7/h5H,2-4,7H2,1H3;(H,6,7) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SADJVVLOAJSZNZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)C(CCO1)N.C(=O)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13F3N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

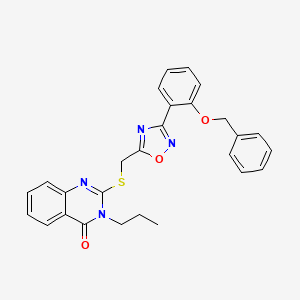

![N-[1-(5-Fluoro-6-phenylpyrimidin-4-yl)azetidin-3-yl]-N,1-dimethyl-6-oxopyridazine-3-carboxamide](/img/structure/B2474522.png)

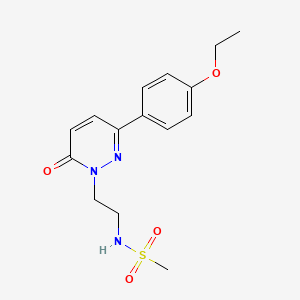

![N-[1-(6-cyclopropylpyrimidin-4-yl)pyrrolidin-3-yl]acetamide](/img/structure/B2474524.png)

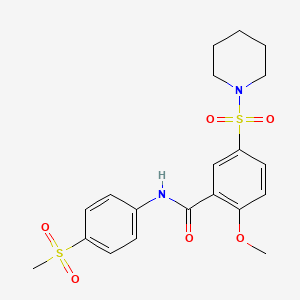

![N-(3-chlorophenyl)-2-[2-(3-fluorophenyl)-5-oxo-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-6-yl]acetamide](/img/structure/B2474533.png)

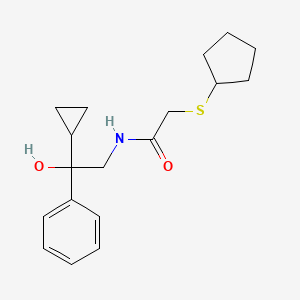

![N1-(2-(2,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide](/img/structure/B2474538.png)

![5-(4-Methoxyphenyl)-7-(3,4,5-trimethoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2474539.png)